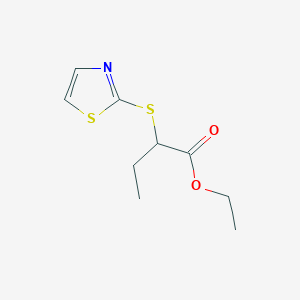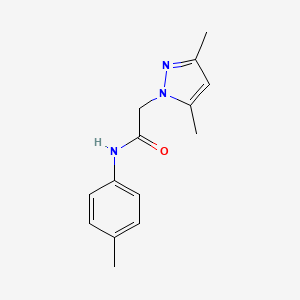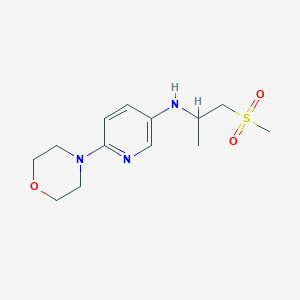![molecular formula C14H19NO5S B7595234 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid, also known as MMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 is thought to underlie the anti-inflammatory and analgesic properties of this compound.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to possess other biochemical and physiological effects. For example, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components in various diseases, including arthritis and cancer. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid for lab experiments is its selective inhibition of COX-2, which makes it a useful tool for studying the role of this enzyme in various diseases. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, which make it a valuable compound for studying the mechanisms of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanisms underlying the anticancer effects of this compound and to determine its potential as a cancer therapy. Finally, the role of this compound in the regulation of immune and inflammatory responses warrants further investigation, particularly in the context of autoimmune and inflammatory diseases.
Synthesemethoden
The synthesis of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid involves a multi-step process that starts with the condensation of 2-methyl-5-methylsulfonylbenzoic acid with ethyl glycinate. The resulting product is then subjected to a series of chemical reactions, including esterification, reduction, and cyclization, to yield this compound. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, this compound has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
3-methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9-5-6-10(21(4,19)20)7-11(9)13(18)15-14(2,3)8-12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNOUCMIAXIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)